1-Methyl-4-(vinylsulfonyl)piperazine
Description
1-Methyl-4-(vinylsulfonyl)piperazine is a piperazine derivative featuring a vinylsulfonyl (-SO₂-CH=CH₂) substituent at the 4-position of the piperazine ring and a methyl group at the 1-position. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating solubility, bioavailability, and target interactions.
Properties
CAS No. |
958298-01-6 |
|---|---|
Molecular Formula |
C7H14N2O2S |
Molecular Weight |
190.27 g/mol |
IUPAC Name |
1-ethenylsulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C7H14N2O2S/c1-3-12(10,11)9-6-4-8(2)5-7-9/h3H,1,4-7H2,2H3 |
InChI Key |
NWWDDUXLUXVLIY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Piperazine derivatives vary significantly based on substituents at the 1- and 4-positions. Key analogs include:
Key Observations:
- Sulfonyl Groups: Aryl sulfonyl derivatives (e.g., 4-nitrophenylsulfonyl in ) enhance electrophilicity and reactivity, facilitating nucleophilic substitution reactions.
- Aromatic vs. Aliphatic Substituents : Pyridinyl () and benzyl groups () improve target binding via π-π stacking, while aliphatic groups (e.g., piperidinyl in ) enhance solubility and metabolic stability.
- Trifluoromethyl Groups : Introduce hydrophobicity and electron-withdrawing effects, critical for kinase inhibition (e.g., FLT3 in AML) .
Anticancer Activity
- The 1-methyl-4-(2-[trifluoromethyl]benzyl)piperazine moiety in ponatinib analogs (e.g., D30) inhibits FLT3-driven AML cell proliferation (IC₅₀ ~100 nM) but is associated with cardiovascular toxicity .
- Piperazine-substituted purines (e.g., 4s in ) show in vivo antitumor activity in melanoma models, highlighting the role of cyclic amine substituents in SMO receptor targeting.
Antibacterial and Antifungal Activity
- Thiadiazol-sulfonyl-piperazine derivatives (e.g., 4d and 4n in ) exhibit antifungal activity against F. oxysporum at 50 μg/mL, attributed to sulfonyl group-mediated membrane disruption.
Antidiabetic Activity
- 1-Methyl-4-(2',4'-dichlorobenzyl)-2-imidazolinylpiperazine (PMS 812) enhances insulin secretion in diabetic rats via α2-adrenoceptor-independent mechanisms .
Solubility and Physicochemical Properties
- Spacer Effects: Ethylene/methylene spacers between piperazine and quinolone (e.g., 8ac, 8ad) improve aqueous solubility (80 μM at pH 6.5) compared to direct attachment (20 μM) .
- pKa Modulation : Piperazine nitrogens with pKa ~6–7 (ethylene spacers) enhance solubility in physiological conditions, critical for oral bioavailability .
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